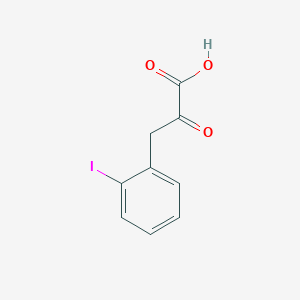![molecular formula C19H21N B13693048 2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
2-[4-(tert-Butyl)phenyl]-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(tert-Butyl)phenyl]-1-methylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a methylindole moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyl)phenyl]-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and 1-methylindole.
Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 1-methylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is then purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(tert-Butyl)phenyl]-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced indole compounds, and substituted indoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(tert-Butyl)phenyl]-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials, dyes, and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[4-(tert-Butyl)phenyl]-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 4-tert-Butylacetophenone
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
2-[4-(tert-Butyl)phenyl]-1-methylindole is unique due to its indole core structure combined with a tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H21N |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-1-methylindole |
InChI |
InChI=1S/C19H21N/c1-19(2,3)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)20(18)4/h5-13H,1-4H3 |
InChI-Schlüssel |
XORUUTSDVJAQKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)



![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)






![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)
